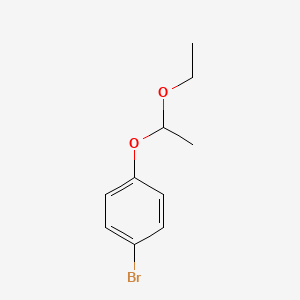![molecular formula C12H23NO3 B6260725 rac-tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate CAS No. 2219370-84-8](/img/no-structure.png)
rac-tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“rac-tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate” is a chemical compound with the CAS Number: 2219370-84-8. It has a molecular weight of 229.32 . The IUPAC name for this compound is tert-butyl ((1R,2R)-2-hydroxycycloheptyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H23NO3/c1-12(2,3)16-11(15)13-9-7-5-4-6-8-10(9)14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the stereochemistry.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It is stored at room temperature .Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate involves the protection of the hydroxyl group on cycloheptene, followed by the reaction with tert-butyl isocyanate to form the carbamate. The racemic mixture is obtained by using racemic tert-butyl isocyanate.", "Starting Materials": [ "Cycloheptene", "tert-Butyl isocyanate", "Di-tert-butyl dicarbonate", "Triethylamine", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Water" ], "Reaction": [ "1. Protect the hydroxyl group on cycloheptene by reacting it with di-tert-butyl dicarbonate and triethylamine in methanol to form the corresponding carbonate ester.", "2. Remove the excess di-tert-butyl dicarbonate and triethylamine by filtration and evaporation.", "3. Add tert-butyl isocyanate to the carbonate ester in ethyl acetate and stir at room temperature for several hours to form the carbamate.", "4. Quench the reaction by adding a solution of sodium bicarbonate in water.", "5. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "6. Concentrate the solution and purify the product by column chromatography to obtain rac-tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate." ] } | |
CAS-Nummer |
2219370-84-8 |
Produktname |
rac-tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate |
Molekularformel |
C12H23NO3 |
Molekulargewicht |
229.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



